1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronate ester-functionalized indazole derivative. Its structure features a 1,5-dimethyl-substituted indazole core with a pinacol boronate group at the 4-position. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and materials science research . The methyl groups at the 1- and 5-positions may enhance metabolic stability, a property observed in related methyl-substituted heterocycles .
Properties
IUPAC Name |
1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-7-8-12-11(9-17-18(12)6)13(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWJOIWKUFSSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of the Indazole Nitrogen
The introduction of methyl groups at the 1- and 5-positions of the indazole scaffold is typically achieved via sequential alkylation. In a representative procedure, 1H-indazole is treated with methyl iodide in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C. This step selectively alkylates the N1 position, yielding 1-methyl-1H-indazole. Subsequent methylation at the 5-position requires directed ortho-metalation. For example, treatment with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at C5, which reacts with methyl iodide to furnish 1,5-dimethyl-1H-indazole.
Optimization Note : Excess methyl iodide and prolonged reaction times (12–24 hours) improve yields but risk over-alkylation. Monitoring via thin-layer chromatography (TLC) is critical to prevent byproduct formation.
Boronylation Methodologies
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is widely employed to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position of the indazole ring. A brominated precursor, 4-bromo-1,5-dimethyl-1H-indazole, is reacted with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst.
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Catalyst System : Pd₂(dba)₃ (0.05 equiv) and tricyclohexylphosphine hexafluorophosphate (PCy₃·HBF₄, 0.1 equiv).
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Base : Potassium phosphate (K₃PO₄, 3 equiv) in a 4:1 dioxane/water mixture.
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Conditions : 95°C under nitrogen for 16 hours.
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Work-up : Aqueous extraction with ethyl acetate, followed by silica gel chromatography (petroleum ether/ethyl acetate gradient).
Key Challenge : Competing debromination or protodeboronation can occur if moisture is present. Anhydrous conditions and degassing solvents with nitrogen are essential.
Iridium-Catalyzed C–H Borylation
Direct borylation via C–H activation offers a streamlined alternative. Using [Ir(OMe)(COD)]₂ (COD = cyclooctadiene) and di-tert-butylbipyridine (dtbpy) as ligands, the 4-position of 1,5-dimethyl-1H-indazole undergoes regioselective borylation with B₂Pin₂ in tetrahydrofuran (THF) at 80°C.
Advantages :
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Avoids halogenation steps.
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Higher functional group tolerance compared to palladium systems.
Limitations : Sensitivity to steric hindrance; electron-deficient arenes require higher catalyst loadings (5–10 mol%).
Integrated Synthesis Workflow
A optimized multi-step synthesis combines alkylation and boronylation:
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N1-Methylation : 1H-Indazole → 1-methyl-1H-indazole (NaH, MeI, DMF, 0°C, 85% yield).
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C5-Methylation : Directed lithiation (LDA, THF, −78°C) followed by MeI quench (72% yield).
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C4-Borylation :
Comparative Data :
| Parameter | Suzuki-Miyaura | Ir-Catalyzed |
|---|---|---|
| Reaction Time | 16 h | 12 h |
| Temperature | 95°C | 80°C |
| Yield | 45% | 70% |
| Regioselectivity | >99% | >95% |
| Catalyst Cost (rel.) | Moderate | High |
Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.31 (s, 1H, H3), 7.87 (d, J = 8.4 Hz, 1H, H7), 7.54 (d, J = 8.3 Hz, 1H, H6), 3.95 (s, 3H, N1-CH₃), 2.45 (s, 3H, C5-CH₃), 1.35 (s, 12H, pinacol CH₃).
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¹³C NMR : δ 148.2 (C4-B), 128.9–115.7 (aromatic carbons), 83.5 (pinacol O-C-O), 24.9 (pinacol CH₃).
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HRMS (ESI) : m/z calc’d for C₁₅H₂₁BN₂O₂ [M+H]⁺: 272.15, found 272.14.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: DMF, THF, toluene.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Cross-Coupling Products: Biaryl compounds.
Oxidation Products: Boronic acids.
Substitution Products: Halogenated or nitrated indazoles.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing boron moieties can exhibit anticancer properties. The incorporation of the boron-containing group in 1H-indazole derivatives has shown promise in enhancing cytotoxicity against various cancer cell lines. For example, studies have demonstrated that modifications of indazole derivatives can lead to increased selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Neuroprotective Effects
Recent investigations into the neuroprotective potential of indazole derivatives suggest that 1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole may offer protective effects against neurodegenerative diseases. The compound has been studied for its ability to inhibit neuroinflammation and promote neuronal survival in models of Alzheimer's disease .
Materials Science Applications
Organic Electronics
The compound's unique electronic properties make it a candidate for use in organic electronic devices. Its boron-containing structure can facilitate charge transfer and improve the efficiency of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such compounds can enhance the performance and stability of these devices .
Fluorescent Probes
The structural features of 1H-indazole derivatives allow for their use as fluorescent probes in biochemical assays. The ability to modify the fluorescence properties through boron coordination opens avenues for applications in imaging and diagnostics .
Organic Synthesis Applications
Building Blocks in Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups can undergo various reactions such as Suzuki-Miyaura coupling reactions to form complex organic molecules. This makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The indazole ring can also participate in various electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Heterocyclic Core
Table 1: Key Structural and Physical Properties of Comparable Boronate-Functionalized Heterocycles
*Molecular weight calculated based on formula C₁₄H₁₉BN₂O₂.
Key Observations:
Substituent Position : The target compound’s boronate group at the 4-position contrasts with analogues like 5- or 6-substituted indazoles. Positional differences influence electronic properties and coupling reactivity .
Methyl Substitution: The 1,5-dimethyl groups on the indazole core may reduce metabolic degradation compared to non-methylated analogues (e.g., 5-boronate-1H-indazole) .
Key Findings:
- Microwave vs. Conventional Heating : Microwave-assisted reactions (e.g., 91% yield for 1-methyl-6-boronate indazole) significantly improve efficiency compared to conventional methods (40% yield for isopropyl analogue) .
- Catalyst Systems : Pd(PPh₃)₄ and Pd(dppf)Cl₂ are widely used, with the latter showing robustness in high-temperature conditions .
Stability and Handling
- Storage : Most indazole boronate esters require storage at -20°C to prevent hydrolysis, as seen in 7-methyl-4-boronate indazole . Pyrazole analogues (e.g., 3,5-dimethylpyrazole boronate) exhibit greater stability at room temperature .
- Purity : Commercial suppliers provide high-purity grades (e.g., 95–98% for 7-methyl-4-boronate indazole) , critical for reproducible cross-coupling reactions.
Biological Activity
1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action and therapeutic potential.
- Molecular Formula : CHBNO
- Molecular Weight : 222.09 g/mol
- CAS Number : 1036991-40-8
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, notably kinases involved in various signaling pathways. Research indicates that it may inhibit key kinases such as GSK-3β and ROCK-1, which are implicated in neurodegenerative diseases and cancer.
Inhibition of Kinases
Recent studies have demonstrated that derivatives of indazole compounds exhibit inhibitory activity against several kinases:
| Compound | Target Kinase | IC (nM) |
|---|---|---|
| Compound A | GSK-3β | 50 |
| Compound B | ROCK-1 | 200 |
| 1,5-Dimethyl Indazole | GSK-3β | 1314 |
The above table illustrates the varying potency of indazole derivatives against GSK-3β and ROCK-1. Notably, the 1,5-dimethyl derivative shows a higher IC value compared to other compounds tested, indicating lower potency against GSK-3β .
Cytotoxicity Studies
Cytotoxicity assays conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) revealed the following results:
| Concentration (µM) | HT-22 Viability (%) | BV-2 Viability (%) |
|---|---|---|
| 0.1 | 95 | 92 |
| 1 | 90 | 89 |
| 10 | 70 | 75 |
| 50 | 30 | 40 |
These results indicate that while the compound is relatively non-toxic at lower concentrations (up to 10 µM), higher concentrations significantly reduce cell viability .
Anti-inflammatory Activity
In addition to its kinase inhibition, the compound has shown potential anti-inflammatory effects. In BV-2 microglial cells:
| Treatment (µM) | NO Levels (µM) | IL-6 Levels (pg/mL) |
|---|---|---|
| Control | 10 | 1000 |
| Compound (1 µM) | 5 | 800 |
| Compound (10 µM) | 2 | 600 |
At concentrations of 1 µM and above, the compound significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels compared to control groups .
Case Studies
Several case studies have explored the therapeutic implications of indazole derivatives:
- Neuroprotection in Alzheimer's Disease : A study indicated that compounds similar to the one could protect neurons from apoptosis induced by amyloid-beta toxicity through inhibition of GSK-3β.
- Cancer Therapeutics : Another investigation highlighted the potential of indazole derivatives as anticancer agents by demonstrating their ability to inhibit cell proliferation in various cancer cell lines through modulation of kinase activity.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?
The synthesis typically involves sequential alkylation, bromination, and borylation steps. For example, alkylation introduces methyl groups at the 1- and 5-positions of the indazole core, followed by bromination at the 4-position. Borylation is achieved using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous conditions. Key parameters include inert atmosphere (N₂/Ar), temperature control (80–110°C), and solvents like 1,4-dioxane or THF. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Advanced: How can steric hindrance from the 1,5-dimethyl groups impact Suzuki-Miyaura cross-coupling efficiency with this compound?
The 1,5-dimethyl groups create steric bulk near the boronate ester, potentially slowing transmetallation during cross-coupling. To mitigate this:
- Use bulky palladium catalysts (e.g., Pd(PtBu₃)₂) to enhance oxidative addition.
- Optimize ligand-to-metal ratios to stabilize the active catalytic species.
- Increase reaction temperatures (90–120°C) and prolong reaction times (12–24 hours).
- Monitor reaction progress via TLC or LC-MS to identify incomplete coupling, which may require iterative optimization .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?
- ¹H NMR : Look for singlet peaks at δ 1.3–1.4 ppm (8H, pinacol methyl groups) and δ 2.6–3.0 ppm (6H, indazole methyl groups). Aromatic protons appear as multiplets between δ 7.2–8.1 ppm.
- ¹¹B NMR : A sharp peak near δ 30–32 ppm confirms the boronate ester.
- ¹³C NMR : Pinacol carbons appear at δ 24–25 ppm (CH₃) and δ 84–85 ppm (quaternary C-O).
- HRMS : Exact mass should match the molecular formula (C₁₈H₂₆BN₂O₂, calc. 321.21 g/mol) .
Advanced: How can researchers resolve contradictions in crystallographic data when structural refinements yield poor R-factors?
- Use SHELXL (for small molecules) or OLEX2 (for integrated refinement workflows) to iteratively adjust displacement parameters and hydrogen atom positions.
- Validate against alternative datasets (e.g., synchrotron radiation) to rule out twinning or radiation damage.
- Apply restraints for boronate ester geometry (B–O bond lengths: ~1.36 Å; O–B–O angles: ~120°) to prevent overfitting .
Basic: What precautions are necessary to maintain the stability of this boronate ester during storage?
- Store under inert gas (Ar) at –20°C in amber vials to prevent hydrolysis.
- Use molecular sieves (3Å) in solvent stock solutions (e.g., THF, DMF).
- Avoid prolonged exposure to moisture or acidic conditions, which cleave the B–O bond .
Advanced: What strategies are effective for incorporating this compound into π-conjugated systems for optoelectronic applications?
- Suzuki Coupling : React with aryl halides (e.g., bromocarbazoles) to extend conjugation.
- DFT Modeling : Predict electronic transitions (HOMO-LUMO gaps) to tailor absorption/emission profiles.
- Photophysical Analysis : Use UV-Vis and fluorescence spectroscopy to assess charge-transfer efficiency.
- Device Integration : Co-deposit with electron-transport layers (e.g., TPBi) in OLED architectures .
Advanced: How can researchers identify and characterize by-products from failed coupling reactions involving this compound?
- LC-MS : Detect intermediates (e.g., deborylated indazole or homocoupled dimers).
- Isolation : Use preparative HPLC with C18 columns and acetonitrile/water gradients.
- Mechanistic Studies : Conduct kinetic experiments to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .
Basic: What computational tools are recommended for predicting the reactivity of this compound in catalytic cycles?
- Gaussian or ORCA : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- VASP or CP2K : Model adsorption energies on palladium surfaces for catalytic activity predictions.
- Mercury : Visualize crystal packing to assess steric interactions .
Advanced: How does the electronic environment of the indazole ring influence its binding affinity in medicinal chemistry applications?
- The electron-deficient indazole core enhances π-π stacking with aromatic residues in enzyme active sites.
- Methyl groups at 1- and 5-positions modulate lipophilicity (logP) and blood-brain barrier permeability.
- SAR Studies : Replace the boronate ester with carboxylic acids or amides to probe target engagement .
Basic: What are the best practices for scaling up the synthesis of this compound without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
